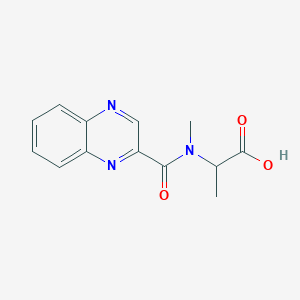
N-Methyl-N-(quinoxaline-2-carbonyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine. One common method is the copper-catalyzed quinoxalinone formation, where 2-haloanilines react with amino acids in the presence of a copper catalyst . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions are commonly used to achieve sustainable and cost-effective synthesis . These methods not only reduce the use of hazardous chemicals but also improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide.
Reduction: Aluminum hydride is commonly used as a reducing agent.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Vanadium (V) oxide is used under controlled conditions to achieve selective oxidation.
Reduction: Aluminum hydride is employed in a solvent like tetrahydrofuran (THF) to reduce the compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinoxalin-2-ones, tetrahydroquinoxalines, and other quinoxaline derivatives . These products have significant biological and pharmacological activities.
Aplicaciones Científicas De Investigación
N-Methyl-N-(quinoxaline-2-carbonyl)alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit key enzymes involved in microbial and viral replication, making it an effective antimicrobial and antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar pharmacological activities.
Quinomycin: A quinoxaline derivative known for its antitumor and antibacterial properties.
Echinomycin: Another quinoxaline derivative used as an antibiotic.
Uniqueness
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Propiedades
Número CAS |
5790-78-3 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
QZTGAMKKSOLPRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
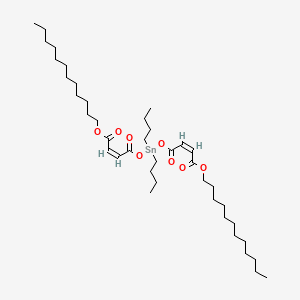
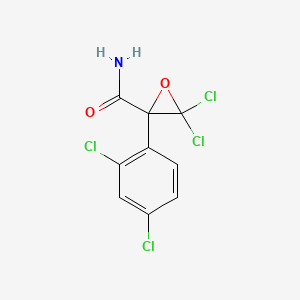
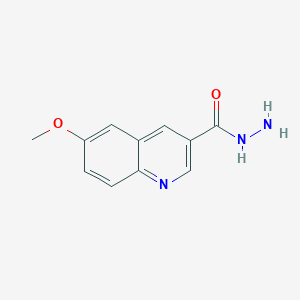

![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
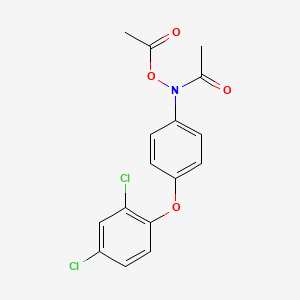
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)

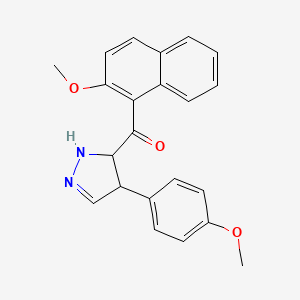
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
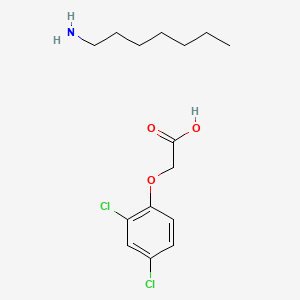
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
